![molecular formula C6H10INO2 B3234712 (3-Iodo-pyrrolidin-1-yl)-acetic acid CAS No. 1353980-47-8](/img/structure/B3234712.png)
(3-Iodo-pyrrolidin-1-yl)-acetic acid
Overview
Description
(3-Iodo-pyrrolidin-1-yl)-acetic acid, also known as IPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPA is a derivative of pyrrolidine and is known for its unique properties, including its ability to act as a ligand for various receptors in the human body.
Mechanism of Action
The mechanism of action of (3-Iodo-pyrrolidin-1-yl)-acetic acid involves its ability to act as a ligand for various receptors in the human body. When (3-Iodo-pyrrolidin-1-yl)-acetic acid binds to these receptors, it triggers a series of biochemical reactions that result in physiological effects. For example, when (3-Iodo-pyrrolidin-1-yl)-acetic acid binds to GABA receptors, it enhances the inhibitory effects of GABA, resulting in the reduction of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Iodo-pyrrolidin-1-yl)-acetic acid are diverse and depend on the receptors it binds to. Studies have shown that (3-Iodo-pyrrolidin-1-yl)-acetic acid can enhance the inhibitory effects of GABA, reduce neuronal excitability, and act as an analgesic. In addition, (3-Iodo-pyrrolidin-1-yl)-acetic acid has been shown to have anti-inflammatory properties and can modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of (3-Iodo-pyrrolidin-1-yl)-acetic acid for lab experiments is its ability to act as a ligand for various receptors, making it a versatile tool for studying the effects of receptor activation. However, the limitations of (3-Iodo-pyrrolidin-1-yl)-acetic acid include its potential toxicity and the need for careful handling and storage to ensure its purity and quality.
Future Directions
There are several future directions for research on (3-Iodo-pyrrolidin-1-yl)-acetic acid. One area of research is the development of new drugs and therapies that target the receptors that (3-Iodo-pyrrolidin-1-yl)-acetic acid binds to. Another area of research is the study of the potential toxic effects of (3-Iodo-pyrrolidin-1-yl)-acetic acid and the development of safer methods for its synthesis and handling. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (3-Iodo-pyrrolidin-1-yl)-acetic acid and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (3-Iodo-pyrrolidin-1-yl)-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (3-Iodo-pyrrolidin-1-yl)-acetic acid has been extensively studied for its ability to act as a ligand for various receptors in the human body, making it a potential candidate for the development of new drugs and therapies. While there are advantages to using (3-Iodo-pyrrolidin-1-yl)-acetic acid for lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the potential of (3-Iodo-pyrrolidin-1-yl)-acetic acid and its applications in various fields of scientific research.
Scientific Research Applications
(3-Iodo-pyrrolidin-1-yl)-acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is the development of new drugs and therapies. (3-Iodo-pyrrolidin-1-yl)-acetic acid has been shown to act as a ligand for various receptors in the human body, including GABA and glycine receptors. This property makes (3-Iodo-pyrrolidin-1-yl)-acetic acid a potential candidate for the development of drugs that can target these receptors and treat various neurological disorders.
properties
IUPAC Name |
2-(3-iodopyrrolidin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQRRMDYHKIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1I)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300222 | |
Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-pyrrolidin-1-yl)-acetic acid | |
CAS RN |
1353980-47-8 | |
Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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